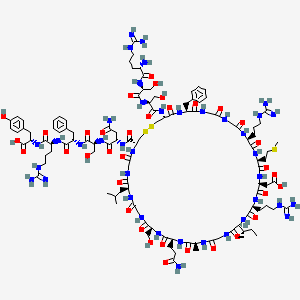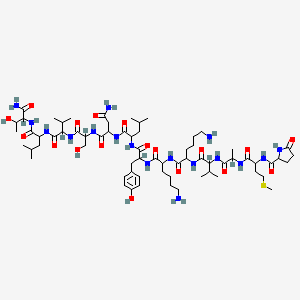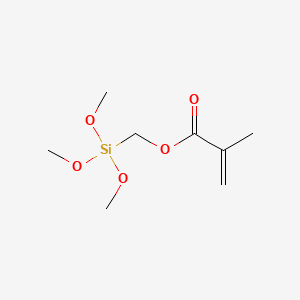![molecular formula C22H44O4Sn B1591291 Dimethylbis[(1-oxoneodecyl)oxy]stannane CAS No. 68928-76-7](/img/structure/B1591291.png)
Dimethylbis[(1-oxoneodecyl)oxy]stannane
Overview
Description
Dimethylbis[(1-oxoneodecyl)oxy]stannane is an organometallic compound with the molecular formula C22H44O4Sn. It is commonly used as a high-efficiency catalyst in the manufacture of polyurethane foam, coatings, adhesives, and sealants . The compound is also known for its applications in various industrial processes, including the production of heat stabilizers in polyvinyl chloride (PVC) and as a hardening catalyst for bicomponent polyurethane, polyester, nitro paint, ink, and other coatings .
Mechanism of Action
Target of Action
Dimethylbis[(1-oxoneodecyl)oxy]stannane, also known as [7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate, is primarily used as a high-efficiency catalyst in the manufacture of polyurethane foam, coatings, adhesives, and sealants . Its primary targets are the chemical reactions involved in these manufacturing processes.
Mode of Action
The compound interacts with its targets by accelerating the chemical reactions involved in the production of polyurethane foam, coatings, adhesives, and sealants . It does this by reducing the activation energy required for these reactions to occur, thereby increasing the rate at which they proceed.
Biochemical Pathways
The affected pathways are those involved in the production of polyurethane foam, coatings, adhesives, and sealants . The downstream effects of this include faster production times and potentially improved product quality.
Result of Action
The molecular and cellular effects of this compound’s action include the accelerated formation of polyurethane foam, coatings, adhesives, and sealants . This can result in increased production efficiency and potentially improved product quality.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pressure conditions can affect the rate at which the catalyzed reactions occur . Additionally, the compound has reported site-limited uses, including as an intermediate in the production of heat stabilisers in PVC .
Preparation Methods
Dimethylbis[(1-oxoneodecyl)oxy]stannane is synthesized through the dehydrochlorination of dimethyltin dichloride and neodecanoic acid . The reaction involves the removal of hydrogen chloride (HCl) from the reactants, resulting in the formation of the desired organotin compound. This method is commonly used in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Dimethylbis[(1-oxoneodecyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the neodecyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylbis[(1-oxoneodecyl)oxy]stannane has a wide range of scientific research applications, including:
Biology: The compound’s catalytic properties are utilized in biochemical research to study enzyme-catalyzed reactions and other biological processes.
Comparison with Similar Compounds
Dimethylbis[(1-oxoneodecyl)oxy]stannane can be compared with other organotin compounds such as:
Dimethyltin dineodecanoate: Similar in structure but with different functional groups, leading to variations in catalytic properties and applications.
Dimethyltin dichloride: Used as a precursor in the synthesis of this compound and other organotin compounds.
The uniqueness of this compound lies in its specific catalytic properties and its ability to act as a hardening catalyst for a wide range of coatings and adhesives .
Properties
IUPAC Name |
[7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.2CH3.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCETMNRYMFJR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274214 | |
| Record name | bis[(7,7-Dimethyloctanoyl)oxy](dimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neodecanoic acid, 1,1'-(dimethylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68928-76-7 | |
| Record name | Neodecanoic acid, 1,1'-(dimethylstannylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068928767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, 1,1'-(dimethylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylbis[(1-oxoneodecyl)oxy]stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















